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Compound of Interest

Compound Name:
3-Methylcyclopentadecane-1,5-

dione

Cat. No.: B12654795 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry

fragmentation pattern of 3-Methylcyclopentadecane-1,5-dione. The information presented

herein is crucial for the structural elucidation and characterization of this and related

macrocyclic diketones, which are of interest in various fields, including fragrance chemistry and

drug discovery.

Core Data Presentation: Mass Spectrometry
Fragmentation
The mass spectrum of 3-Methylcyclopentadecane-1,5-dione is characterized by a distinct

fragmentation pattern under electron ionization (EI). The molecular ion and key fragment ions

provide valuable structural information. While a publicly available, complete mass spectrum for

this specific compound is not readily found, a detailed analysis can be inferred from the known

fragmentation of cyclic ketones and its close structural analog, muscone (3-

methylcyclopentadecanone).

The molecular weight of 3-Methylcyclopentadecane-1,5-dione is 252.39 g/mol . The

expected molecular ion peak (M+) would therefore appear at an m/z of 252. A prominent

fragment is anticipated at m/z 237, corresponding to the loss of a methyl group (CH₃)[1].
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Based on the principles of mass spectrometry and analysis of related compounds, the following

table summarizes the predicted major fragment ions for 3-Methylcyclopentadecane-1,5-
dione.
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m/z Value Proposed Fragment Identity Fragmentation Pathway

252 [C₁₆H₂₈O₂]⁺˙ (Molecular Ion) Electron Ionization

237 [M - CH₃]⁺
Loss of the methyl group from

the C3 position

209 [M - C₃H₇]⁺
Alpha-cleavage adjacent to a

carbonyl group

195 [M - C₄H₉]⁺
Alpha-cleavage and

subsequent rearrangements

181 [M - C₅H₁₁]⁺
Complex ring cleavage and

rearrangements

167 [M - C₆H₁₃]⁺
Further fragmentation of the

macrocyclic ring

153 [M - C₇H₁₅]⁺
Continued fragmentation of the

carbon chain

139 [M - C₈H₁₇]⁺
Cleavage of the macrocyclic

ring

125 [C₈H₁₃O]⁺
Cleavage involving one of the

carbonyl groups

111 [C₇H₁₁O]⁺
Fragmentation product

containing a carbonyl moiety

97 [C₆H₉O]⁺
Smaller carbonyl-containing

fragment

83 [C₅H₇O]⁺
Characteristic fragment for

cyclic ketones

69 [C₄H₅O]⁺
Common fragment in ketone

mass spectra

55 [C₄H₇]⁺ or [C₃H₃O]⁺
Aliphatic or oxygen-containing

fragment
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Experimental Protocols
A detailed experimental protocol for acquiring the mass spectrum of 3-
Methylcyclopentadecane-1,5-dione would typically involve Gas Chromatography-Mass

Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

Dissolve approximately 1 mg of 3-Methylcyclopentadecane-1,5-dione in 1 mL of a volatile

organic solvent such as dichloromethane or ethyl acetate.

Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

Injector: Split/splitless injector, operated in splitless mode for high sensitivity.

Injector Temperature: 250 °C.

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film

thickness).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 minutes.

Ramp: Increase to 280 °C at a rate of 10 °C/min.

Final hold: 280 °C for 10 minutes.

3. Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Ion Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-500.

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

Mandatory Visualization: Fragmentation Pathways
The following diagrams illustrate the key fragmentation pathways of 3-
Methylcyclopentadecane-1,5-dione.

Molecular Ion (M⁺˙)
m/z 252

[M - CH₃]⁺
m/z 237

- CH₃˙

Alpha-Cleavage Product 1
α-cleavage

Alpha-Cleavage Product 2

α-cleavage

McLafferty Rearrangement
Product

McLafferty
Rearrangement

Smaller Fragments
(e.g., m/z 125, 111, 97, 83, 69, 55)

Click to download full resolution via product page

Caption: Primary fragmentation pathways of 3-Methylcyclopentadecane-1,5-dione.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b12654795?utm_src=pdf-body
https://www.benchchem.com/product/b12654795?utm_src=pdf-body
https://www.benchchem.com/product/b12654795?utm_src=pdf-body-img
https://www.benchchem.com/product/b12654795?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12654795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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